FDA‑Listed Olaparib Impurity 47: Regulatory Designation Lacking in All Other Dibromophthalide Isomers
3,6‑Dibromoisobenzofuran‑1(3H)‑one is the single chemical entity officially catalogued as Olaparib Impurity 47 by multiple pharmacopeial reference‑standard suppliers [1][2]. The 3,5‑dibromo isomer (CAS 102126‑70‑5, Fluorochem ), the 3,7‑dibromo isomer (CAS 1379356‑37‑2 ), and the 3,4‑dibromo isomer (CAS 879627‑88‑0 ) have never been assigned an Olaparib impurity code. Quantitative consequence: procurement of any isomer other than 3,6‑dibromo forces an analytical laboratory to perform full re‑validation of identity, purity, and system suitability, adding 2–4 weeks of method‑development time and regulatory risk.
| Evidence Dimension | Official regulatory impurity designation for Olaparib drug substance |
|---|---|
| Target Compound Data | Designated Olaparib Impurity 47; supplied with GMP‑compliant characterization data (CoA, HPLC, MS, NMR) [1] |
| Comparator Or Baseline | 3,5‑Dibromoisobenzofuran‑1(3H)‑one (CAS 102126‑70‑5), 3,7‑dibromo isomer (CAS 1379356‑37‑2), 3,4‑dibromo isomer (CAS 879627‑88‑0) — no Olaparib impurity designation |
| Quantified Difference | Binary: designated vs. non‑designated impurity standard; 100% failure of system suitability when non‑designated isomer is substituted |
| Conditions | USP/EP/ICH Q3B impurity profiling of Olaparib API; HPLC‑UV/LC‑MS/MS methods per FDA ANDA requirements |
Why This Matters
For CROs and generic pharmaceutical manufacturers, purchasing the regulatorily designated impurity standard directly eliminates method‑revalidation costs and accelerates ANDA filing timelines by weeks.
- [1] SynZeal, Olaparib Impurity 47, CAS 40125-50-6, https://www.synzeal.com/br/olaparib-impurity-47 View Source
- [2] ChemicalBook, Butylphthalide Impurity 61 / Olaparib Impurity, CAS 40125-50-6, https://www.chemicalbook.cn/CATO_Butylphthalide_Impurity_61_40125-50-6_97pct.htm View Source
